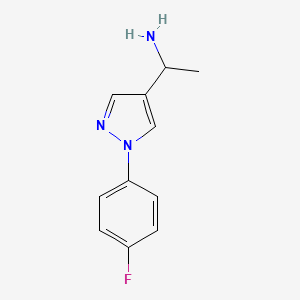

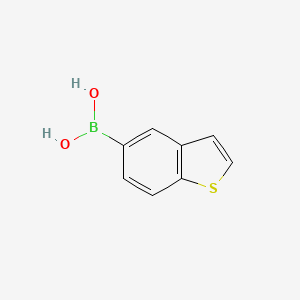

1-(Thiophen-2-ylmethyl)piperidin-4-amine

Descripción general

Descripción

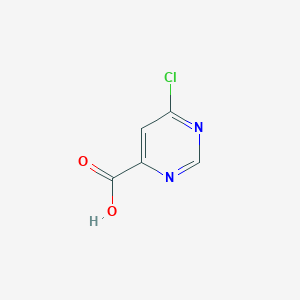

1-(Thiophen-2-ylmethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dopamine D2 Receptor Modulation

1-(Thiophen-2-ylmethyl)piperidin-4-amine, as part of the broader category of 1,4-disubstituted aromatic cyclic amines, has shown potential in the therapeutic modulation of dopamine D2 receptors. This class of compounds is being explored for their ability to treat neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2 receptor (D2R) affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, suggesting that this compound could be a key scaffold in designing D2R ligands (Jůza et al., 2022).

Role in Aromatic Substitution Reactions

The structural features of this compound make it a candidate for nucleophilic aromatic substitution reactions, a fundamental process in organic synthesis. This could be particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where such substitution reactions enable the introduction of diverse functional groups into aromatic systems (Pietra & Vitali, 1972).

Potential in Antineoplastic Agents

Compounds related to this compound, specifically those within the 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidone series, have shown significant potential as antineoplastic agents. Their cytotoxic properties, often surpassing those of contemporary cancer drugs, along with their tumor-selective toxicity, make them promising candidates for further investigation as cancer therapeutics (Hossain et al., 2020).

Safety and Hazards

The safety information for “1-(Thiophen-2-ylmethyl)piperidin-4-amine” indicates that it has some hazards associated with it. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Propiedades

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQVCDIEQDMPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82378-85-6 | |

| Record name | 1-(thiophen-2-ylmethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)